molecular formula C9H12BrNO3S B5719520 3-bromo-N-ethyl-4-methoxybenzenesulfonamide

3-bromo-N-ethyl-4-methoxybenzenesulfonamide

Cat. No. B5719520
M. Wt: 294.17 g/mol
InChI Key: BNEJSFYNMUEETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-ethyl-4-methoxybenzenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of applications in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-4-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function of catalyzing the conversion of carbon dioxide and water into bicarbonate and protons.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 3-bromo-N-ethyl-4-methoxybenzenesulfonamide has a number of biochemical and physiological effects. It can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of the body. It can also lead to a decrease in the production of aqueous humor in the eye, which can be useful in the treatment of certain types of glaucoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-ethyl-4-methoxybenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This compound has been found to have little to no effect on other enzymes or proteins, making it a valuable tool for studying the function of carbonic anhydrase in isolation. However, one limitation of using this compound is its relatively low potency compared to other carbonic anhydrase inhibitors.

Future Directions

There are a number of future directions for research involving 3-bromo-N-ethyl-4-methoxybenzenesulfonamide. One potential direction is the development of more potent inhibitors of carbonic anhydrase that could be used in the treatment of diseases such as glaucoma and epilepsy. Another direction is the study of the role of carbonic anhydrase in other physiological processes, such as bone resorption and tumor growth. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production.
Conclusion
In conclusion, 3-bromo-N-ethyl-4-methoxybenzenesulfonamide is a valuable tool for scientific research, particularly in the study of carbonic anhydrase. Its specificity for this enzyme makes it a useful tool for studying its function in isolation. While there are limitations to its use, there are also a number of future directions for research involving this compound.

Synthesis Methods

The synthesis of 3-bromo-N-ethyl-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with ethylamine in the presence of a base, followed by the addition of bromine. The resulting compound is then purified through recrystallization.

Scientific Research Applications

3-bromo-N-ethyl-4-methoxybenzenesulfonamide has been widely used in scientific research as a tool for studying the function of certain proteins and enzymes. It has been found to be particularly useful in the study of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.

properties

IUPAC Name

3-bromo-N-ethyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)7-4-5-9(14-2)8(10)6-7/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEJSFYNMUEETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-ethyl-4-methoxybenzenesulfonamide

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